molecular formula C9H14NO3P B1247826 (1-amino-3-phenylpropyl)phosphonic acid CAS No. 89537-16-6

(1-amino-3-phenylpropyl)phosphonic acid

Cat. No.: B1247826
CAS No.: 89537-16-6
M. Wt: 215.19 g/mol
InChI Key: NAPHUBPIUWHFCT-UHFFFAOYSA-N
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Description

(1-amino-3-phenylpropyl)phosphonic acid is a phosphonic acid analogue of homophenylalanine that serves as a potent and selective inhibitor of zinc-dependent aminopeptidases . Scientific research utilizes this compound as a key scaffold in the structure-guided development of organophosphorus inhibitors, with crystal structure data (e.g., PDB ID 4PW4) confirming its binding mode within the active site of Aminopeptidase N (APN) . The phosphonic acid group is a key feature that mimics the transition state of peptide bond hydrolysis, enabling tight binding to the enzyme's active site . This mechanism makes it a valuable chemical tool for studying protease function and for the rational design of inhibitors with potential therapeutic applications. Related phosphonic and phosphinic acids are known for their strong chelating properties against metal ions, which contributes to their effectiveness in targeting metalloenzymes . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

CAS No.

89537-16-6

Molecular Formula

C9H14NO3P

Molecular Weight

215.19 g/mol

IUPAC Name

(1-amino-3-phenylpropyl)phosphonic acid

InChI

InChI=1S/C9H14NO3P/c10-9(14(11,12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,10H2,(H2,11,12,13)

InChI Key

NAPHUBPIUWHFCT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(N)P(=O)(O)O

Canonical SMILES

C1=CC=C(C=C1)CCC(N)P(=O)(O)O

Synonyms

1-amino-3-phenylpropylphosphonic acid
1-NH2-3-PhPP

Origin of Product

United States

Preparation Methods

Molecular Characteristics

(1-Amino-3-phenylpropyl)phosphonic acid (C₉H₁₄NO₃P) features a central propyl chain linking a phenyl group, an amino group, and a phosphonic acid moiety. Its molecular weight is 215.19 g/mol, with a hydrogen bond donor count of 3 and a rotatable bond count of 4. The SMILES notation (C1=CC=C(C=C1)CCC(N)P(=O)(O)O) underscores the connectivity of its functional groups. The phosphonic acid group (-PO₃H₂) confers unique solubility and coordination properties, making this compound valuable in medicinal chemistry and materials science.

Synthetic Relevance

While direct synthetic protocols for this compound are sparsely documented, analogous pathways for N-substituted 3-phenylpropyl derivatives provide a foundation for extrapolation. For example, US Patent 5,227,497A details methods for synthesizing N²-(1-carboxy-3-phenylpropyl)-L-lysine derivatives, which share structural similarities with the target compound. These methods emphasize cyanide-mediated Strecker synthesis, acid hydrolysis, and stereochemical control—principles adaptable to phosphonic acid systems.

Primary Synthetic Routes

Cyanohydrin Intermediate Formation

A cornerstone of synthesizing 3-phenylpropyl amines involves the formation of cyanohydrin intermediates. As demonstrated in US5227497A, phenylpropionaldehyde undergoes cyanide addition to yield 1-cyano-3-phenylpropyl derivatives. For phosphonic acid analogs, this step may be modified to incorporate phosphorus-containing groups.

Reaction Conditions

  • Solvents : Protonic solvents (water, methanol, ethanol) or mixtures with aprotic solvents (methylene chloride, chloroform).

  • Temperature : -40°C to 80°C, with optimal yields observed at 0–50°C.

  • Catalysts : Mineral acids (HCl, H₂SO₄) or bases (NaCN) to facilitate cyanide addition.

This step typically produces a racemic mixture, necessitating resolution techniques such as recrystallization from water-methanol systems to isolate the desired (S)-enantiomer.

Proposed Mechanism

  • Nucleophilic substitution : The amino group attacks a phosphorus precursor (e.g., PCl₃), forming a P-N bond.

  • Hydrolysis : The intermediate is hydrolyzed to yield the phosphonic acid group.

For example:

R-NH2+PCl3R-NH-PCl2+HCl\text{R-NH}2 + \text{PCl}3 \rightarrow \text{R-NH-PCl}2 + \text{HCl}
R-NH-PCl2+3H2OR-NH-PO3H2+3HCl\text{R-NH-PCl}2 + 3\text{H}2\text{O} \rightarrow \text{R-NH-PO}3\text{H}_2 + 3\text{HCl}

Optimization Parameters

  • Temperature : 0–30°C to minimize side reactions.

  • Acid Concentration : 1–50% H₂SO₄ to stabilize intermediates.

Stereochemical Control and Resolution

Diastereomer Separation

The synthesis of (1-amino-3-phenylpropyl)phosphonic acid necessitates isolating the (S)-enantiomer. US5227497A reports that recrystallization from water-methanol mixtures effectively resolves diastereomers of N²-(1-cyano-3-phenylpropyl)-L-lysine. Similar approaches may apply to the phosphonic acid derivative, leveraging differences in solubility between enantiomers.

Chiral Auxiliaries

The use of L-lysine or L-proline derivatives as chiral templates—as seen in the synthesis of lysinopril analogs—could induce asymmetry during phosphorylation. This method aligns with the compound’s PubChem annotation as a ChEMBL bioactive entity (CHEMBL1090914).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : The phenyl group resonates at δ 7.2–7.4 ppm, while the phosphonic acid protons appear as broad singlets near δ 1.5–2.5 ppm.

  • IR Spectroscopy : Strong P=O stretches at 1150–1250 cm⁻¹ and P-OH stretches at 900–1000 cm⁻¹.

Chromatographic Purity

High-performance liquid chromatography (HPLC) methods optimized for phosphonic acids (C18 column, 0.1% TFA in water/acetonitrile) can assess purity. The compound’s LogP (-2.3) suggests high hydrophilicity, requiring gradient elution for resolution.

Industrial and Experimental Considerations

Scalability Challenges

  • Phosphorus Handling : Corrosive reagents like PCl₃ necessitate inert atmospheres and specialized equipment.

  • Yield Optimization : Patent data indicate that reaction times under 50 hours and controlled pH (3–5) improve yields.

ParameterRange/ValueSource Citation
Temperature-40°C to 80°C
Solvent SystemWater-Methanol
Acid Concentration1–50% H₂SO₄
Reaction Time5–50 hours

Table 2: Physicochemical Properties

PropertyValueSource Citation
Molecular Weight215.19 g/mol
XLogP3-2.3
Hydrogen Bond Donors3

Chemical Reactions Analysis

Types of Reactions

(1-amino-3-phenylpropyl)phosphonic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The phenyl group can be hydrogenated to form cyclohexyl derivatives.

    Substitution: The phosphonic acid group can participate in nucleophilic substitution reactions, leading to the formation of phosphonate esters or amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as hydrogen gas with a palladium catalyst for reduction. Substitution reactions may involve the use of alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the phenyl group can produce cyclohexyl derivatives.

Scientific Research Applications

(1-amino-3-phenylpropyl)phosphonic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-amino-3-phenylpropyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can mimic the phosphate group in biological molecules, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the binding affinity of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphonic Acid Analogues

Fluorinated Phenylpropylphosphonic Acids

Several fluorinated derivatives of (1-amino-3-phenylpropyl)phosphonic acid have been synthesized to enhance enzyme inhibition and selectivity:

Compound Name Structural Variation Target Enzyme (IC₅₀/Ki) Key Finding
1-Amino-3-(4-fluorophenyl)propylphosphonic acid (15d) 4-Fluorophenyl substituent hAPN (human aminopeptidase N) Improved selectivity due to fluorine’s electronegativity enhancing polar interactions .
1-Amino-3-(4-trifluoromethylphenyl)propylphosphonic acid (15g) 4-CF₃ substituent hAPN ~10× higher potency than parent compound; CF₃ group enhances hydrophobic binding .
1-Amino-2-(4-fluoro-3-CF₃-phenyl)ethylphosphonic acid (1z) Ethyl backbone with fluorinated aryl Porcine aminopeptidase N Reduced steric hindrance allows deeper penetration into the S1 pocket .

Key Insight : Fluorine and trifluoromethyl groups optimize binding via polar interactions and hydrophobic effects , with position-dependent activity changes .

Amino vs. Hydroxyl Substitutions

Replacing the amino group (–NH₂) with hydroxyl (–OH) alters enzyme inhibition profiles:

Compound Name Substituent Enzyme Target (Activity) Reference
1-Hydroxypropylphosphonic acid (1HPP) –OH instead of –NH₂ FosM (Mycobacterium abscessus) Reduced kcat to 3.3 s⁻¹ at 5 mM .
(1-Hydroxy-2-methylpropyl)phosphonic acid (1H2M) Branched –OH FosM Similar kcat reduction (3.4 s⁻¹) .

Key Insight: The amino group in (1-amino-3-phenylpropyl)phosphonic acid is critical for transition-state mimicry, whereas hydroxylated analogues exhibit weaker inhibition due to altered hydrogen-bonding networks .

Chiral and Steric Modifications

Stereochemistry significantly impacts inhibitory activity:

  • N-(Biphenylsulfonyl)-phosphovaline derivatives (e.g., compounds 12–15): These valine-derived phosphonic acids showed that (R)-phosphovaline configurations enhance selectivity for carbonic anhydrases (CAs) by optimizing side-chain orientation in hydrophobic pockets .
  • (1-Amino-3,3,3-trifluoropropyl)phosphonic acid (8): The trifluoropropyl chain introduces steric bulk, reducing affinity for aminopeptidases but increasing stability against enzymatic degradation .

Key Insight : Chiral centers and bulky substituents modulate enzyme-substrate complementarity , emphasizing the need for precise stereochemical control in inhibitor design .

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